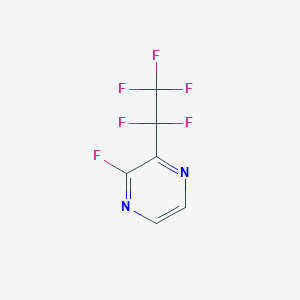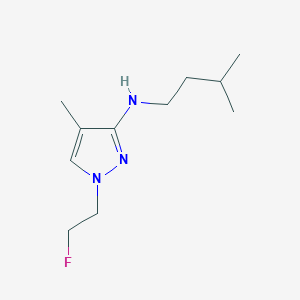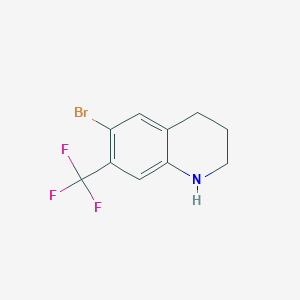
(4-Fluoro-benzyl)-(2-trifluoromethylsulfanyl-ethyl)-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Fluoro-benzyl)-(2-trifluoromethylsulfanyl-ethyl)-amine is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a benzyl group substituted with a fluorine atom and an ethylamine chain attached to a trifluoromethylsulfanyl group. Its distinct molecular structure makes it an interesting subject for research in organic chemistry and related disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluoro-benzyl)-(2-trifluoromethylsulfanyl-ethyl)-amine typically involves multiple steps, starting with the preparation of the benzyl and ethylamine precursors. One common method involves the nucleophilic substitution reaction where a 4-fluorobenzyl halide reacts with a 2-trifluoromethylsulfanyl-ethylamine under basic conditions. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic attack.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: (4-Fluoro-benzyl)-(2-trifluoromethylsulfanyl-ethyl)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, where the fluorine atom can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogenating agents, Lewis acids, organic solvents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzyl derivatives.
Applications De Recherche Scientifique
(4-Fluoro-benzyl)-(2-trifluoromethylsulfanyl-ethyl)-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (4-Fluoro-benzyl)-(2-trifluoromethylsulfanyl-ethyl)-amine involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The trifluoromethylsulfanyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability. The fluorine atom can also influence the compound’s electronic properties, affecting its reactivity and interaction with target molecules.
Comparaison Avec Des Composés Similaires
- (4-Chloro-benzyl)-(2-trifluoromethylsulfanyl-ethyl)-amine
- (4-Methyl-benzyl)-(2-trifluoromethylsulfanyl-ethyl)-amine
- (4-Bromo-benzyl)-(2-trifluoromethylsulfanyl-ethyl)-amine
Comparison: Compared to its analogs, (4-Fluoro-benzyl)-(2-trifluoromethylsulfanyl-ethyl)-amine exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and interaction with biological targets. This makes this compound a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C10H11F4NS |
|---|---|
Poids moléculaire |
253.26 g/mol |
Nom IUPAC |
N-[(4-fluorophenyl)methyl]-2-(trifluoromethylsulfanyl)ethanamine |
InChI |
InChI=1S/C10H11F4NS/c11-9-3-1-8(2-4-9)7-15-5-6-16-10(12,13)14/h1-4,15H,5-7H2 |
Clé InChI |
ADDYSLJSXMIABT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CNCCSC(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-fluoro-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B11760552.png)


amine](/img/structure/B11760588.png)
![2-[(E)-[(2E)-2-[(pyridin-2-yl)methylidene]hydrazin-1-ylidene]methyl]pyridine](/img/structure/B11760592.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11760606.png)
![3-methyl-N-[2-(trifluoromethoxy)ethyl]benzene-1-sulfonamide](/img/structure/B11760611.png)
![8-(Fluoromethyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B11760619.png)

![tert-butyl (1S,3S,4S)-3-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B11760626.png)

